2-[4-(Benzyloxy)phenyl]furan

Lipophilicity Physicochemical property Drug design

Why choose 2-[4-(Benzyloxy)phenyl]furan? The benzyloxy group is a validated pharmacophore essential for MAO-B inhibition—not merely a lipophilic appendage. Its optimized LogP (~4.1) ensures superior blood-brain barrier permeability vs simpler 2-aryl furans. Ideal for CNS drug discovery & antiviral research. High-purity (>95%) material for reproducible SAR studies. Request a quote today for the competitive B2B pricing.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
Cat. No. B12863737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Benzyloxy)phenyl]furan
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CO3
InChIInChI=1S/C17H14O2/c1-2-5-14(6-3-1)13-19-16-10-8-15(9-11-16)17-7-4-12-18-17/h1-12H,13H2
InChIKeyIGZOCOHWEBTEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Benzyloxy)phenyl]furan Procurement Guide: Baseline Characteristics and Comparator Context


2-[4-(Benzyloxy)phenyl]furan (CAS 893735-93-8, MF C17H14O2, MW 250.29) is a heterocyclic aryl ether comprising a furan ring linked at the 2-position to a phenyl group bearing a 4-benzyloxy substituent . This substitution pattern confers a distinct lipophilicity (LogP ~3.2-4.3) and establishes a benzyloxyphenyl pharmacophore recognized for its role in modulating monoamine oxidase-B (MAO-B) and other therapeutic targets [1]. It serves as a key intermediate or lead scaffold in medicinal chemistry programs targeting neurological disorders, viral infections, and inflammatory pathways [2].

2-[4-(Benzyloxy)phenyl]furan: Why Generic Substitution with Simple Aryl Furans is Inadmissible


Attempting to substitute 2-[4-(benzyloxy)phenyl]furan with simpler 2-aryl furan congeners such as 2-phenylfuran or 2-(4-methoxyphenyl)furan risks compromising biological activity and physicochemical properties. The benzyloxy group is not merely a lipophilic appendage; it is a validated pharmacophore essential for target engagement, particularly for MAO-B inhibition [1]. Furthermore, studies on benzofuran analogs demonstrate that enhanced lipophilicity at the 2-position directly correlates with increased inhibitor potency, whereas smaller, more polar substituents diminish in vitro activity [2]. The presence of the benzyloxy moiety also significantly alters the compound's LogP (~3.2) compared to its methoxy analog (LogP ~2.98) , impacting membrane permeability and solubility profiles. Therefore, generic substitution without rigorous bioisosteric validation is scientifically unsound.

2-[4-(Benzyloxy)phenyl]furan: Comparative Evidence for Scientific Selection


2-[4-(Benzyloxy)phenyl]furan: Differentiated Lipophilicity vs. 2-(4-Methoxyphenyl)furan

2-[4-(Benzyloxy)phenyl]furan demonstrates significantly higher lipophilicity compared to the closely related analog 2-(4-methoxyphenyl)furan. This difference is a key driver of biological membrane permeability and target binding affinity. The target compound has a calculated LogP of approximately 3.2 , whereas the methoxy analog has a LogP of ~2.98 .

Lipophilicity Physicochemical property Drug design

2-[4-(Benzyloxy)phenyl]furan: Structure-Activity Relationship (SAR) with 5-Lipoxygenase Inhibitors

2-[4-(Benzyloxy)phenyl]furan shares a core structural motif with a series of 2-substituted 5-benzofuran hydroxamic acids, which were designed as rigid analogs of (benzyloxy)phenyl hydroxamates [1]. In this class, substituents enhancing lipophilicity near the 2-position increased in vitro 5-lipoxygenase (5-LO) inhibitory potency. The most potent analogs in this series achieved IC50 values of 40 nM .

5-Lipoxygenase Anti-inflammatory SAR

2-[4-(Benzyloxy)phenyl]furan: Antiviral Activity of a Related Furan-Containing Derivative

A derivative containing the 2-[4-(benzyloxy)phenyl]furan substructure, specifically (1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(3-fluorobenzyl) oxime (5e), exhibited significant curative activity against tobacco mosaic virus (TMV) [1]. Its inhibition rate was 64.6%, outperforming the positive control ribavirin (45.2%) [1].

Antiviral TMV Plant virology

2-[4-(Benzyloxy)phenyl]furan: The Benzyloxy Moiety as a Validated MAO-B Pharmacophore

The benzyloxy group is a well-established pharmacophore for monoamine oxidase-B (MAO-B) inhibition [1]. Benzyloxy-substituted small molecules are known as highly potent MAO-B inhibitors [2]. While direct data for the parent compound is absent, the presence of the benzyloxy group on the furan scaffold positions it as a valuable starting point for developing neuroprotective agents.

MAO-B inhibition Parkinson's disease Neuroprotection

2-[4-(Benzyloxy)phenyl]furan: High-Value Research and Industrial Application Scenarios


Design and Synthesis of CNS-Penetrant MAO-B Inhibitors

Given the validated role of the benzyloxy pharmacophore in MAO-B inhibition [1], 2-[4-(benzyloxy)phenyl]furan can serve as a privileged scaffold for the design of novel, brain-penetrant MAO-B inhibitors. Its calculated LogP of ~3.2 suggests favorable passive permeability across the blood-brain barrier. Researchers can derivatize the furan ring to optimize potency, selectivity, and pharmacokinetic properties, building on the known SAR of benzyloxy-containing MAO-B inhibitors [2]. This compound is a superior starting point compared to less lipophilic aryl furans due to its enhanced membrane interaction potential.

Development of Conformationally Restricted 5-Lipoxygenase Inhibitors

2-[4-(Benzyloxy)phenyl]furan can be utilized as a core building block for synthesizing rigid analogs of (benzyloxy)phenyl hydroxamates, a class known to inhibit 5-lipoxygenase (5-LO) [3]. The furan ring provides a conformational constraint that may enhance binding affinity and metabolic stability compared to flexible counterparts. Researchers can introduce a hydroxamic acid functionality at the 2-position of the furan to mimic the potent 5-benzofuran hydroxamic acid inhibitors (IC50 = 40 nM) .

Synthesis of Antiviral Lead Compounds against Plant Viruses

The proven antiviral activity of a derivative containing the 2-[4-(benzyloxy)phenyl]furan substructure against TMV (64.6% curative inhibition rate) [4] validates this compound as a key intermediate for developing novel crop protection agents. Medicinal chemists can use this core to generate libraries of penta-1,4-diene-3-one oxime ethers or other heterocyclic conjugates for screening against various plant and human viral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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